molecular formula C14H15N5O2S2 B12170606 N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)acetamide

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)acetamide

Cat. No.: B12170606
M. Wt: 349.4 g/mol
InChI Key: GJURVGFLBZPKNA-UHFFFAOYSA-N
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Description

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural components, which include a thiadiazole ring and a thiopyrano-pyridazinone moiety

Preparation Methods

The synthesis of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)acetamide typically involves multi-step organic reactions. The synthetic route may start with the preparation of the thiadiazole ring, followed by the construction of the thiopyrano-pyridazinone moiety. Key reaction conditions include the use of specific reagents, catalysts, and solvents to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions may be carried out using common reducing agents to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)acetamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical studies.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)acetamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C14H15N5O2S2

Molecular Weight

349.4 g/mol

IUPAC Name

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-7,8-dihydro-5H-thiopyrano[4,3-c]pyridazin-2-yl)acetamide

InChI

InChI=1S/C14H15N5O2S2/c20-11(15-14-17-16-13(23-14)8-1-2-8)6-19-12(21)5-9-7-22-4-3-10(9)18-19/h5,8H,1-4,6-7H2,(H,15,17,20)

InChI Key

GJURVGFLBZPKNA-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NN=C(S2)NC(=O)CN3C(=O)C=C4CSCCC4=N3

Origin of Product

United States

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